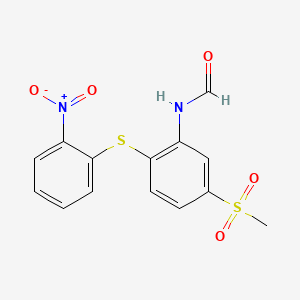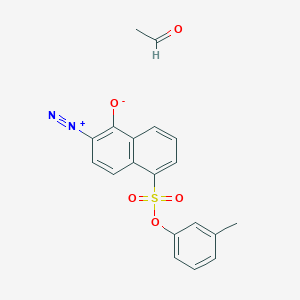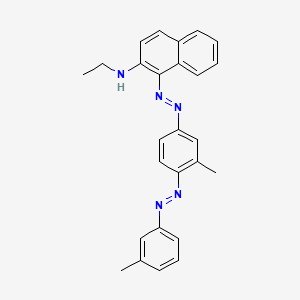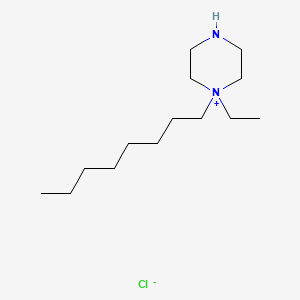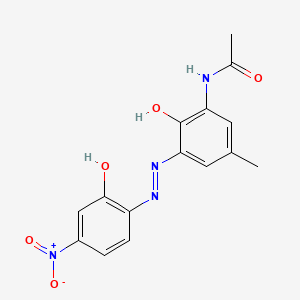
N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate involves multiple steps, typically starting with the preparation of the core dibenzo [c,f]pyrimido [1,6-a]azepine structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The final step involves the addition of fumaric acid to form the fumarate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmitter levels and receptor activity .
Comparison with Similar Compounds
Similar Compounds
- (+)-1,3,4,14b-tetrahydro-2,7-dimethyl-2H-dibenzo [b,f]pyrazino [1,2-d]oxazepine maleate
- (+)-1,5,5-trimethyl-2-thiabicyclo [2.2.2]octane
- (+)- (1α,2β,5β)-2- (isopropyl)-5-methylcyclohexyl acetate
Uniqueness
(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate: is unique due to its specific structural features and the presence of the fumarate salt, which can influence its solubility and bioavailability. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
79817-74-6 |
|---|---|
Molecular Formula |
C15H14N4O5 |
Molecular Weight |
330.30 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methylphenyl]acetamide |
InChI |
InChI=1S/C15H14N4O5/c1-8-5-12(16-9(2)20)15(22)13(6-8)18-17-11-4-3-10(19(23)24)7-14(11)21/h3-7,21-22H,1-2H3,(H,16,20) |
InChI Key |
LCXSDCUGFKKXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



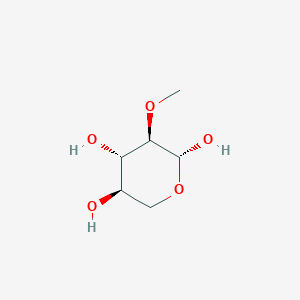
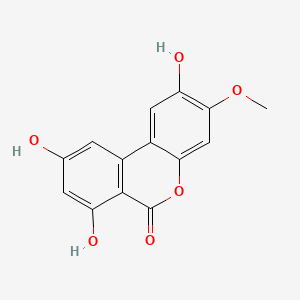
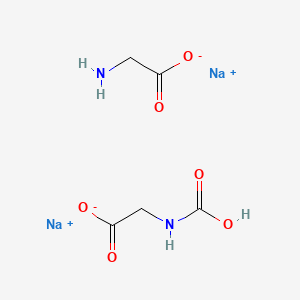
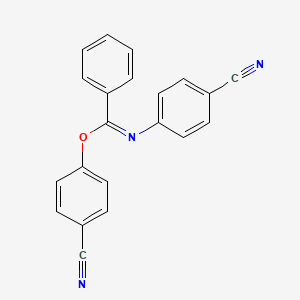
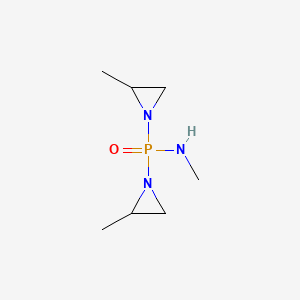

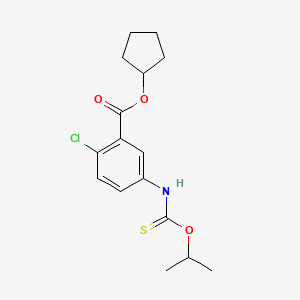
![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
